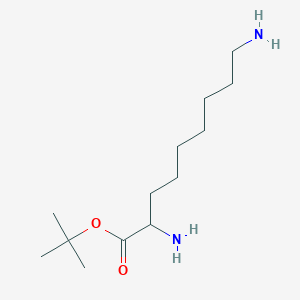![molecular formula C26H44Cl2FeP2Pd B8065445 Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)](/img/structure/B8065445.png)
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
描述
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) is a coordination complex featuring a palladium(II) center bonded to two chloride ions and a 1,1-bis(di-tert-butylphosphino)ferrocene ligand. This compound is widely used as a catalyst in various organic reactions due to its ability to facilitate cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Synthesis from Palladium(II) Chloride: The compound can be synthesized by reacting palladium(II) chloride with 1,1-bis(di-tert-butylphosphino)ferrocene in a suitable solvent, such as dichloromethane, under an inert atmosphere.
Industrial Production Methods: On an industrial scale, the synthesis involves similar steps but is optimized for large-scale production, ensuring high purity and yield. The reaction conditions are carefully controlled to avoid side reactions and ensure the formation of the desired product.
Types of Reactions:
Oxidation: The compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction: It can also catalyze reduction reactions, such as the hydrogenation of alkenes.
Substitution: The compound is particularly known for its role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it facilitates the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like hydrogen peroxide or molecular oxygen, with reaction conditions typically involving mild temperatures and pressures.
Reduction: Hydrogen gas is often used as the reducing agent, with the reaction carried out under pressure in the presence of a suitable solvent.
Substitution: The Suzuki-Miyaura coupling typically involves the use of boronic acids or boronic esters, with the reaction being performed in the presence of a base such as sodium carbonate.
Major Products Formed:
Oxidation: Aldehydes or ketones from alcohols.
Reduction: Saturated hydrocarbons from alkenes.
Substitution: Biaryls or substituted biaryls from the cross-coupling of aryl halides and boronic acids.
科学研究应用
Chemistry: The compound is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is crucial for the formation of biaryl compounds. Biology: It has applications in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Medicine: The compound is used in the development of new drugs, as it can facilitate the formation of complex molecular structures required for therapeutic agents. Industry: It is employed in the chemical industry for the production of fine chemicals and materials, including polymers and electronic materials.
作用机制
The compound exerts its effects through its ability to coordinate to substrates and facilitate the transfer of groups between molecules. The palladium center acts as a mediator, forming transient complexes with reactants and intermediates, which allows for the efficient formation of products. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states.
相似化合物的比较
Palladium(II) acetate (Pd(OAc)_2): Another widely used palladium catalyst, but it lacks the bulky phosphine ligands, which can affect its reactivity and selectivity.
Palladium(II) trifluoroacetate (Pd(Otfa)_2): Similar to Pd(OAc)_2 but with different ligands, leading to variations in reactivity.
Palladium(II) bis(triphenylphosphine) chloride (PdCl_2(PPh_3)_2): A well-known catalyst, but with different ligand architecture compared to the bulky phosphine ligands in the compound .
Uniqueness: The presence of the bulky di-tert-butylphosphino groups in the ligand structure of Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) provides enhanced stability and selectivity in cross-coupling reactions, making it a valuable catalyst in organic synthesis.
属性
InChI |
InChI=1S/2C13H22P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*7-10H,1-6H3;2*1H;;/q;;;;;+2/p-2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZFOBWXNREQLO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.Cl[Pd]Cl.[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44Cl2FeP2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl n-[(1s,2r)-2-hydroxycyclobutyl]carbamate,rel-](/img/structure/B8065364.png)
![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester, (3S)-](/img/structure/B8065374.png)
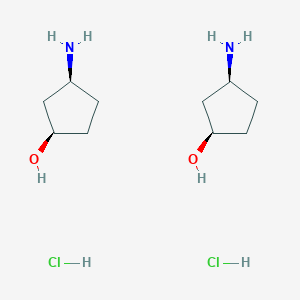
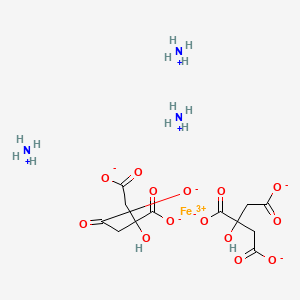
![disodium;4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8065386.png)
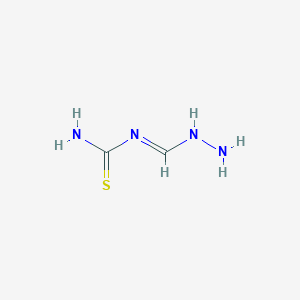
![L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B8065412.png)

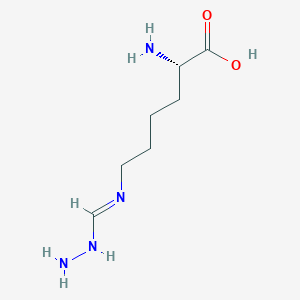
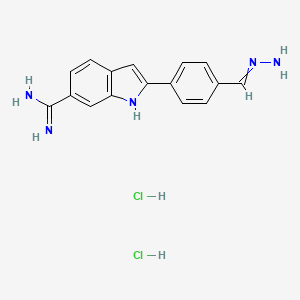
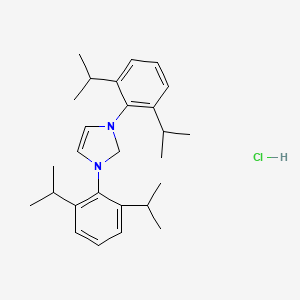
![L-Lysine, N6-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B8065447.png)

